![molecular formula C12H12O4 B14692369 [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid CAS No. 33522-98-4](/img/structure/B14692369.png)
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is a chemical compound with the molecular formula C12H12O4 It is characterized by a naphthalene ring system that is partially hydrogenated and contains a ketone group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also participate in interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-Oxo-5-(5,6,7,8-tetrahydro-2-naphthalenylamino)pentanoic acid
Uniqueness
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is unique due to its specific structural arrangement, which includes a ketone group at the 5-position and an acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
33522-98-4 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H12O4/c13-10-5-1-4-9-8(10)3-2-6-11(9)16-7-12(14)15/h2-3,6H,1,4-5,7H2,(H,14,15) |
Clé InChI |
APILPESIKVSXMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2OCC(=O)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


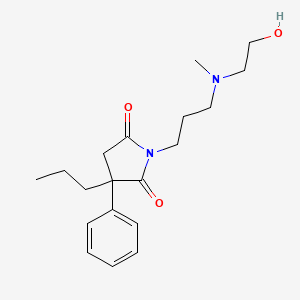
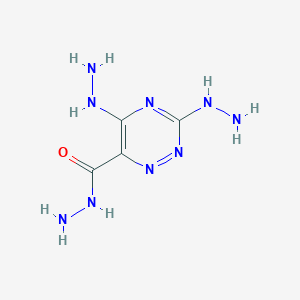
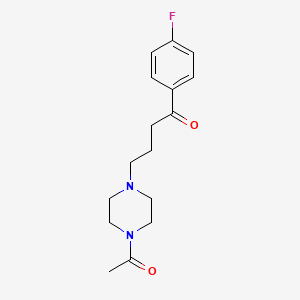
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)


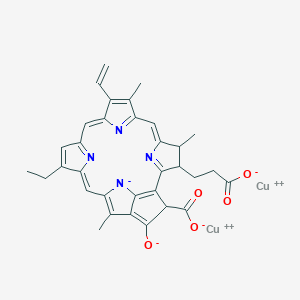
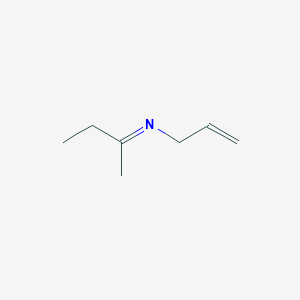
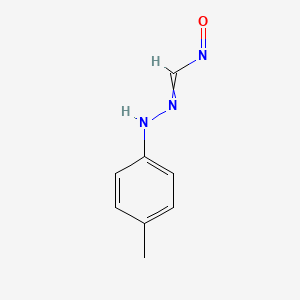
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
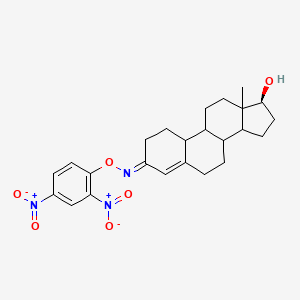
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
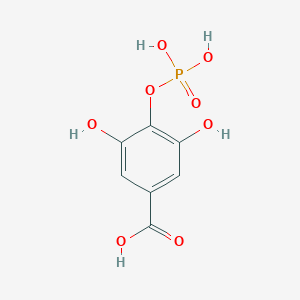
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
